molecular formula C14H21N3O B12228090 [2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B12228090
M. Wt: 247.34 g/mol
InChI Key: VFLLXPNAPKPEIM-UHFFFAOYSA-N
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Description

[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound with a unique structure that combines a pyrimidine ring with an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with sodium borohydride in ethanol. The reaction is carried out at room temperature for several hours, resulting in the reduction of the carboxylic acid to the corresponding alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while nucleophilic substitution on the pyrimidine ring could introduce various functional groups.

Scientific Research Applications

[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol lies in its combination of a pyrimidine ring with an isoindoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

[2-(5-methylpyrimidin-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C14H21N3O/c1-11-6-15-13(16-7-11)17-8-12-4-2-3-5-14(12,9-17)10-18/h6-7,12,18H,2-5,8-10H2,1H3

InChI Key

VFLLXPNAPKPEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CC3CCCCC3(C2)CO

Origin of Product

United States

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